molecular formula C15H16O3 B11868676 4-(6-methoxynaphthalen-1-yl)butanoic Acid CAS No. 31184-48-2

4-(6-methoxynaphthalen-1-yl)butanoic Acid

Cat. No.: B11868676
CAS No.: 31184-48-2
M. Wt: 244.28 g/mol
InChI Key: WRWORCWLPMTPKX-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-1-yl)butanoic Acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a butanoic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid typically involves the following steps:

    Starting Material: The process begins with 6-methoxynaphthalene.

    Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: 4-(6-Hydroxynaphthalen-1-yl)butanoic Acid.

    Reduction: 4-(6-Methoxynaphthalen-1-yl)butanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Methoxynaphthalen-1-yl)butanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid involves its interaction with the enzyme aldo-keto reductase 1C3 (AKR1C3). By inhibiting this enzyme, the compound prevents the conversion of androgens to testosterone and dihydrotestosterone, which are crucial for the progression of prostate cancer . This inhibition is selective, meaning it does not significantly affect other enzymes in the aldo-keto reductase family.

Comparison with Similar Compounds

Uniqueness: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid is unique due to its specific inhibitory action on AKR1C3, making it a valuable compound in the treatment of prostate cancer. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

31184-48-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4-(6-methoxynaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h2,4,6,8-10H,3,5,7H2,1H3,(H,16,17)

InChI Key

WRWORCWLPMTPKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)CCCC(=O)O

Origin of Product

United States

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